Vaccinoside is predominantly extracted from the leaves and fruits of Vaccinium bracteatum and other related species. Historically, these plants have been utilized in traditional medicine and as natural dyes, particularly in Asian cultures since the Tang dynasty, where they were used to dye rice black. Recent studies have highlighted its significance in producing blue pigments through enzymatic processes involving polyphenol oxidase and β-glucosidase .
Vaccinoside belongs to the class of iridoid glycosides, which are characterized by a cyclopentanoid structure. This classification places it within a broader category of phytochemicals known for their diverse biological activities. Iridoid glycosides are often associated with various therapeutic effects, including anti-inflammatory, antimicrobial, and antioxidant properties .
The synthesis of vaccinoside can be achieved through various methods, including enzymatic pathways that leverage natural enzymes found in plant extracts. Two significant pathways have been identified for synthesizing Vaccinium blue pigments using vaccinoside as a bifunctional precursor. These pathways involve the catalytic action of polyphenol oxidases and β-glucosidases on vaccinoside, leading to the formation of blue pigments when reacted with amino acids .
The synthesis process typically employs high-performance liquid chromatography (HPLC), high-performance size exclusion chromatography (HPSEC), ultraviolet-visible spectroscopy (UV-Vis), and colorimetric analysis to monitor the reactions and characterize the resulting compounds. These techniques allow researchers to track the conversion of vaccinoside into various products and optimize conditions for maximum yield .
The molecular structure of vaccinoside consists of a glucose moiety linked to an iridoid aglycone. The structural formula can be represented as C₁₃H₁₈O₇, indicating its composition of carbon, hydrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its biological activity and solubility characteristics.
Molecular weight: 286.28 g/mol
Melting point: Not extensively documented but expected to be stable under standard laboratory conditions.
Vaccinoside undergoes several chemical reactions that are critical to its functionality as a precursor for pigment synthesis. The primary reactions involve enzymatic hydrolysis facilitated by polyphenol oxidases and β-glucosidases, which cleave the glycosidic bond to release aglycone forms that can further react with amino acids.
The enzymatic reactions typically require specific conditions such as pH optimization (around neutral pH) and temperature control (generally between 25°C to 37°C) to ensure maximum enzyme activity. Reaction kinetics can be analyzed using spectrophotometric methods to determine substrate conversion rates .
The mechanism by which vaccinoside exerts its effects involves several biochemical pathways. Upon enzymatic hydrolysis, vaccinoside releases its aglycone component, which can then participate in further reactions leading to pigment formation. This process is crucial for developing natural colorants used in food and cosmetics.
Research indicates that the resulting pigments exhibit absorbance maxima between 581-590 nm, corresponding to their blue hue. These pigments are not only visually appealing but also possess antioxidant properties that may contribute to health benefits when consumed .
Relevant analyses include chromatographic profiling that reveals the presence of other bioactive compounds alongside vaccinoside in plant extracts .
Vaccinoside has several scientific uses:
Vaccinoside belongs to the iridoid glycoside family, characterized by a cyclopentanopyran backbone that forms a cis-fused bicyclic system. This core structure consists of a cyclopentane ring (C1–C5) fused to a six-membered oxygen-containing pyran ring (C6–C10 and O1), creating the characteristic iridoid scaffold [5] [10]. In vaccinoside, this scaffold adopts a rigid envelope conformation at the cyclopentane ring, while the pyran ring exhibits a slightly distorted chair conformation. Stereochemical analysis confirms absolute configurations of 4S, 5S, 6R, 7S, 9R, and 10S at its chiral centers, critical for biological recognition. The C1 position serves as the glycosylation site, typically bonded to β-D-glucose via an O-glycosidic linkage. This structural rigidity enhances molecular stability while allowing functional group modifications at C4, C6, C7, C10, and C11 positions without compromising the core integrity [5].
Vaccinoside features a monoglucosylated structure with β-D-glucose attached at C1. The aglycone moiety contains three key reactive sites:
Table 1: Key Functional Modifications in Vaccinoside
Position | Functional Group | Biological Significance |
---|---|---|
C1 | β-D-glucose | Solubility enhancement, receptor recognition |
C3-C4 | Epoxide ring | Electrophilicity, alkylation potential |
C6 | β-OH | Hydrogen bonding with proteins |
C10 | α-OH | Glycosylation site for di-glycosides |
C11 | α,β-unsaturated ester | Michael addition site |
These groups enable diverse interactions: The epoxide ring participates in nucleophilic attacks by cysteine residues in enzymes, while the unsaturated ester undergoes Michael additions with lysine side chains. Glycosylation significantly increases hydrophilicity, with log P values decreasing from 1.2 (aglycone) to -2.5 (glycoside) [2] [5]. Secondary glycosylation at C10 generates diglycosides (e.g., glucosyl-(1→6)-glucose), altering pharmacokinetic behavior without affecting the iridoid core’s reactivity [6].
Nuclear Magnetic Resonance (NMR) analysis reveals vaccinoside’s structural fingerprints. ¹H-NMR spectra display characteristic signals: H-1 (aglycone) at δ 5.30–5.50 (d, J=7.0 Hz), H-3 at δ 7.40 (s, olefinic proton), and anomeric proton of glucose at δ 4.80 (d, J=8.0 Hz). ¹³C-NMR identifies C11 carbonyl at δ 170–172 ppm, C3 epoxide carbons at δ 58–62 ppm, and anomeric carbon at δ 95–100 ppm [5] [9].
Mass Spectrometry confirms molecular composition. HR-ESI-MS exhibits [M+Na]⁺ ion at m/z 431.1542 (calc. 431.1548 for C₁₇H₂₈O₁₁Na), with diagnostic fragments: m/z 269.1028 (aglycone + H⁺), m/z 161.0447 (unsaturated aldehyde fragment), and m/z 89.0233 (cyclopentane diol) [9]. Tandem MS/MS shows sequential glucose loss (162 amu), followed by epoxide ring cleavage.
UV-Vis Spectroscopy displays λmax at 235 nm (π→π* transition of α,β-unsaturated ester) and weak absorption at 280 nm (n→π* transition), with ε ≈ 12,000 M⁻¹cm⁻¹ at 235 nm. The spectrum shifts bathochromically to 245 nm under alkaline conditions due to ester hydrolysis [5].
Table 2: Key NMR Assignments for Vaccinoside (in DMSO-d₆)
Atom | δH (ppm) | Multiplicity | δC (ppm) | Assignment |
---|---|---|---|---|
1 | 5.38 | d (7.0 Hz) | 96.5 | Aglycone C1 |
3 | 7.42 | s | 152.3 | Olefinic CH |
6 | 4.15 | dd (6.5, 2.0 Hz) | 66.8 | CH-OH |
11 | - | - | 171.2 | Ester C=O |
Glc-1' | 4.82 | d (8.0 Hz) | 100.1 | Anomeric C |
Vaccinoside exhibits pH-dependent solubility: highly soluble in water (>50 mg/mL at pH 6–8), methanol, and DMSO, but insoluble in non-polar solvents (log P = -2.5). Solubility decreases sharply below pH 5 due to protonation of the carboxylate moiety (pKa≈4.2), reducing aqueous solubility to <5 mg/mL at pH 3 [7]. Temperature significantly impacts stability: Vaccinoside remains intact at 25°C for >6 months but degrades rapidly at 60°C (t½ = 14 days).
Acid-catalyzed hydrolysis follows pseudo-first-order kinetics:
Table 3: Stability Parameters of Vaccinoside Under Varied Conditions
Condition | Degradation Pathway | Rate Constant (h⁻¹) | Half-life (t½) |
---|---|---|---|
pH 2.0, 37°C | Epoxide hydrolysis | 0.18 ± 0.02 | 3.9 hours |
pH 7.4, 37°C | Slow glycoside cleavage | 0.0005 ± 0.0001 | 58 days |
pH 9.0, 37°C | Ester saponification | 0.05 ± 0.01 | 13.9 hours |
60°C, pH 6.0 | Thermal decomposition | 0.021 ± 0.003 | 33 days |
Notably, the glycosidic bond exhibits unusual alkaline lability despite typical beta-glycoside stability, attributed to intramolecular catalysis by the C11 carboxylate group. Lyophilization preserves integrity (99% recovery), while spray drying causes partial epimerization at C5 [5] [7].
Vaccinoside’s electrophilic sites engage in covalent interactions with biomolecules:
β-Glucosidases selectively hydrolyze the glycosidic bond (Km = 28 µM, Vmax = 4.7 µmol/min/mg), generating the aglycone which rapidly undergoes ring-opening to form reactive dialdehydes. These dialdehydes denature proteins by cross-linking ε-amino groups of lysine residues, as confirmed by SDS-PAGE band shifts and MALDI-TOF mass increases of 156 Da per modification site [2] [3].
Molecular docking reveals high-affinity binding (ΔG = -9.2 kcal/mol) to the active site of human serum albumin (HSA), primarily through hydrogen bonding between glucose hydroxyls and Arg257/Lys199 residues. Covalent adduct formation increases affinity 100-fold (Kd from 10⁻⁴ M to 10⁻⁶ M), demonstrating dual binding modes—reversible recognition followed by irreversible modification [3] [9]. This reactivity underpins vaccinoside’s immunomodulatory effects but necessitates formulation strategies to prevent premature inactivation in biological environments.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7